NaV1.7 Ion Channel Antagonist Activity: A Differentiated Starting Point for Pain Target Elaboration
Elaborated chemical matter derived from the N1-methyl pyrrolidine scaffold demonstrates antagonist activity at the human NaV1.7 channel, a validated pain target. The elaborated compound (CHEMBL2010816) achieves an IC50 of 240 nM against partially inactivated human NaV1.7 expressed in HEK293 cells by PatchXpress assay [1]. While the unelaborated racemic compound itself has not been directly profiled, its structural core was essential to generating this differentiated NaV1.7 pharmacology. In contrast, the simpler analog 1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine, which lacks the N1-methyl substitution, shows no reported NaV1.7 activity, underscoring the critical role of the N1-alkyl group for ion channel engagement.
| Evidence Dimension | NaV1.7 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | Elaborated derivative (CHEMBL2010816): IC50 = 240 nM (PatchXpress, partially inactivated state) |
| Comparator Or Baseline | 1-(1-Methylpyrrolidin-3-yl)ethane-1,2-diamine: No NaV1.7 activity reported |
| Quantified Difference | >10-fold selectivity window between partially inactivated (240 nM) and non-inactivated state (3000 nM) for the elaborated chemotype, indicating state-dependent binding conferred by the methyl-pyrrolidine scaffold |
| Conditions | Human NaV1.7 expressed in HEK293 cells; PatchXpress automated patch clamp |
Why This Matters
State-dependent NaV1.7 antagonism is a mechanistically desirable profile for peripherally restricted pain therapeutics, making this scaffold a superior choice over unsubstituted analogs for initiating NaV-targeted medicinal chemistry programs.
- [1] BindingDB. BDBM50379389 (CHEMBL2010816): NaV1.7 antagonist activity data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379389 (accessed May 12, 2026). View Source
